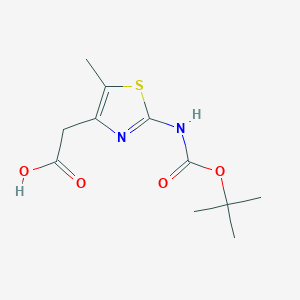
2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid” is a chemical compound. It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the compound “(Boc-aminooxy)acetic acid” has a molecular structure represented by the formula C7H13NO5 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid” has a molecular weight of 260.29 .Applications De Recherche Scientifique
Synthesis and Transformation
- The compound has been utilized in the synthesis of various thiazolyl and benzothiazolyl derivatives, showcasing its utility in organic synthesis. For instance, it forms 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester under specific conditions, demonstrating its versatility in forming complex molecules (Wang Yu-huan, 2009).
Chemical Modification and Polymerization
- The compound is a precursor for further chemical modifications, as seen in the synthesis of various amino acids and peptide derivatives. For example, its derivatives have been synthesized and transformed into fused pyridones, pyrimidones, and pyranones, indicating its importance in the field of peptide chemistry (Janez Baš et al., 2001).
Use in Catalysis
- It has been applied in catalytic processes, such as in the N-tert-butoxycarbonylation of amines. This demonstrates its role in improving the efficiency and environmental friendliness of chemical reactions (A. Heydari et al., 2007).
Role in Biodegradation Studies
- In environmental science, this compound has been studied in the context of biodegradation. Its degradation by specific microorganisms like Pseudomonas desmolyticum NCIM 2112 has been investigated, highlighting its relevance in understanding environmental impacts of chemical compounds (J. Ghosh, K. Rokade, 2011).
Applications in Material Science
- It is also significant in the development of new materials, such as in the synthesis of amino acid-based polyacetylenes. This shows its application in the creation of novel polymers with specific properties (Guangzheng Gao et al., 2003).
Mécanisme D'action
The mechanism of action for similar compounds involves the tert-butyl carbamate becoming protonated. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of amine under the acidic conditions provides the product as the TFA salt .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-6-7(5-8(14)15)12-9(18-6)13-10(16)17-11(2,3)4/h5H2,1-4H3,(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAZJICOTZELBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)
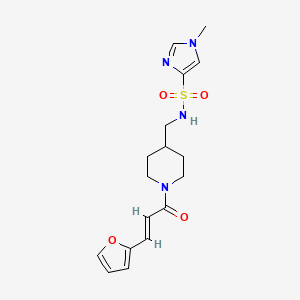
![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)
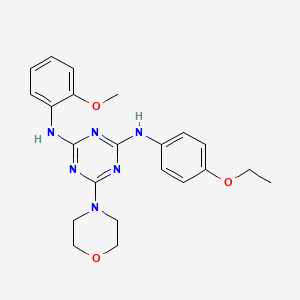
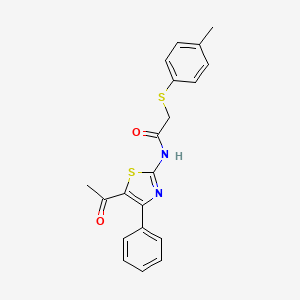
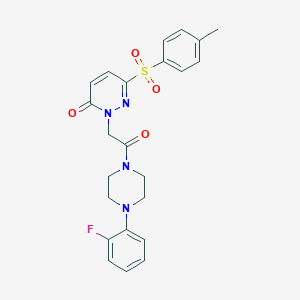
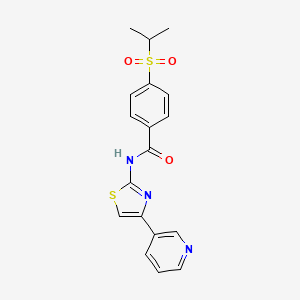
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2985237.png)
![3-cinnamyl-8-(2,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2985239.png)

![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2985242.png)
![methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate](/img/structure/B2985243.png)
![(1S,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2985244.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985245.png)